molecular formula C9H7NO4 B146052 2-Nitrocinnamic acid CAS No. 612-41-9

2-Nitrocinnamic acid

Cat. No.: B146052
CAS No.: 612-41-9
M. Wt: 193.16 g/mol
InChI Key: BBQDLDVSEDAYAA-AATRIKPKSA-N
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Description

2-Nitrocinnamic acid, also known as 3-(2-nitrophenyl)acrylic acid, is an organic compound with the molecular formula C9H7NO4. It is a derivative of cinnamic acid, where a nitro group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrocinnamic acid can be synthesized through several methods. One common approach involves the nitration of cinnamic acid. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position of the phenyl ring. The reaction is carried out at low temperatures to control the nitration process and minimize side reactions .

Another method involves the condensation of 2-nitrobenzaldehyde with malonic acid in the presence of pyridine and piperidine. The reaction mixture is refluxed, followed by acidification to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The nitration method is commonly used due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Stannous chloride in ethanol or methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Sodium methoxide or other strong nucleophiles in polar solvents.

Major Products:

Mechanism of Action

The mechanism of action of 2-nitrocinnamic acid and its derivatives often involves interactions with biological macromolecules. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

2-Nitrocinnamic acid can be compared with other cinnamic acid derivatives, such as:

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQDLDVSEDAYAA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

612-41-9, 1013-96-3
Record name 3-(2-Nitrophenyl)-2-propenoic acid
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Record name o-Nitrocinnamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Nitrocinnamic acid
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Record name o-nitrocinnamic acid
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Record name 3-(2-NITROPHENYL)-2-PROPENOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of 2-Nitrocinnamic acid derivatives in medicinal chemistry?

A1: this compound derivatives have demonstrated promising antifungal activity. A study investigating the activity of fourteen synthesized alkyl and aryl esters of (E)-2-nitrocinnamic acid against various Candida species found that isopropyl 2-nitrocinnamate exhibited significant antifungal activity. [] This highlights the potential of modifying this compound for developing novel antifungal agents.

Q2: How does the structure of this compound influence its biological activity, particularly its interaction with the Z-variant alpha 1-antitrypsin protein?

A2: Molecular docking studies revealed that 4′,5-(Methylenedioxy)-2-nitrocinnamic acid, a derivative of this compound, can bind to the polymerization interface of cleaved alpha 1-antitrypsin, specifically the Z-variant. [] This interaction was shown to inhibit the intracellular accumulation of the mutant protein, suggesting a potential therapeutic strategy for alpha 1-antitrypsin deficiency (AATD)-associated liver disease.

Q3: Are there any studies investigating the crystal structure of this compound salts?

A3: Yes, research has explored the crystal structure of sodium 2-nitrocinnamate dihydrate. [] The study revealed that it exists as a one-dimensional coordination polymer, stabilized by sodium coordination to carboxylate oxygen atoms and water molecules, along with intra-chain hydrogen bonding interactions.

Q4: Can this compound be used as a starting material for the synthesis of heterocyclic compounds?

A4: Absolutely! this compound serves as a versatile precursor for synthesizing diverse heterocyclic compounds. It can be converted to 3-chloro-4-nitro-2-chlorocarbonyl benzo[b]thiophene, which further leads to substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives. [] These heterocycles are known for their various pharmacological activities, making them valuable targets in medicinal chemistry.

Q5: Has this compound been explored in the context of immunomodulatory activity?

A5: Indeed, research suggests that specific derivatives of this compound, specifically those containing -Cl and -NO2 substituents, exhibit significant immunomodulatory effects. [] These compounds demonstrated potent inhibition of human lymphocyte proliferation and suppressed the production of TNF-α, a key inflammatory cytokine. This highlights their potential as lead compounds for developing novel immunosuppressive agents.

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